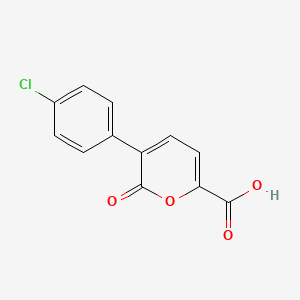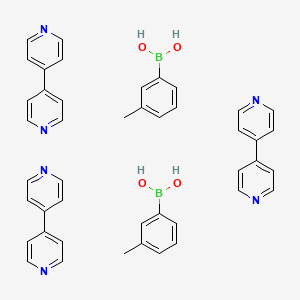
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is a compound that combines the properties of boronic acids and pyridine derivatives. Boronic acids are known for their ability to form stable covalent bonds with diols, which makes them valuable in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. Pyridine derivatives, on the other hand, are widely used in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)boronic acid typically involves the reaction of 3-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. For 4-pyridin-4-ylpyridine, a common method involves the coupling of 4-bromopyridine with 4-pyridylboronic acid using a palladium-catalyzed Suzuki–Miyaura reaction .
Industrial Production Methods: Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: (3-Methylphenyl)boronic acid can undergo oxidation to form phenols.
Reduction: Pyridine derivatives can be reduced to piperidines under hydrogenation conditions.
Substitution: Both components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: 3-Methylphenol.
Reduction: 4-Piperidylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki–Miyaura coupling.
Biology: Boronic acids are used in the development of enzyme inhibitors.
Medicine: Pyridine derivatives are key components in many pharmaceuticals.
Industry: Used in the production of agrochemicals and materials science.
作用機序
The mechanism of action for (3-Methylphenyl)boronic acid involves the formation of covalent bonds with diols, which is crucial in the Suzuki–Miyaura coupling reaction. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired product. Pyridine derivatives often act as ligands, coordinating to metal centers and influencing their reactivity .
類似化合物との比較
Phenylboronic acid: Similar in reactivity but lacks the methyl group.
4-Pyridylboronic acid: Similar in structure but with different substituents on the pyridine ring.
Uniqueness: (3-Methylphenyl)boronic acid;4-pyridin-4-ylpyridine is unique due to the presence of both boronic acid and pyridine functionalities, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
特性
CAS番号 |
917814-64-3 |
|---|---|
分子式 |
C44H42B2N6O4 |
分子量 |
740.5 g/mol |
IUPAC名 |
(3-methylphenyl)boronic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/3C10H8N2.2C7H9BO2/c3*1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6-3-2-4-7(5-6)8(9)10/h3*1-8H;2*2-5,9-10H,1H3 |
InChIキー |
SWNNACMPIVSNOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C)(O)O.B(C1=CC(=CC=C1)C)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


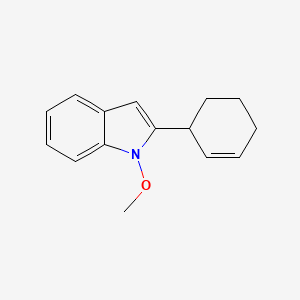
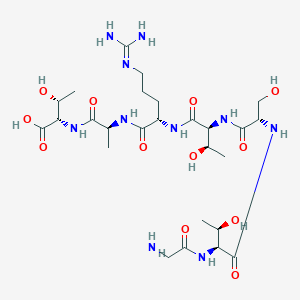
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
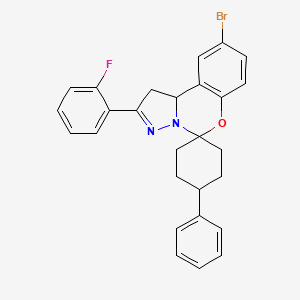

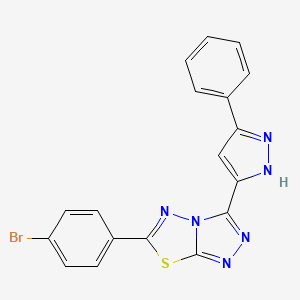
![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
